Structural Differentiation from the Parent α7 nAChR Agonist Scaffold (PNU-282987 Core)
The target compound is the N-(3-methylbenzyl)sulfonyl derivative of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine, the core scaffold of the known selective α7 nAChR agonist PNU-282987 (free amine Ki = 26 nM; EC50 = 154 nM at α7-5-HT3 chimera) . N-Sulfonylation converts the basic secondary amine (predicted pKa ~9.5) into a neutral sulfonamide, eliminating the cationic charge at physiological pH. This modification is expected to reduce affinity for the orthosteric cationic binding site of nAChRs while potentially redirecting target engagement toward enzymes or receptors that prefer neutral ligands [1]. Users wishing to probe targets distinct from α7 nAChR should prioritize the N-sulfonylated derivative.
| Evidence Dimension | Ionization state at physiological pH |
|---|---|
| Target Compound Data | Neutral (tertiary sulfonamide, no basic amine; predicted pKa <2) |
| Comparator Or Baseline | 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine (free base): predicted pKa ~9.5 (protonated at pH 7.4); PNU-282987: α7 nAChR Ki = 26 nM |
| Quantified Difference | Qualitative change in ionization; α7 activity expected to be abolished or greatly reduced |
| Conditions | In silico pKa prediction; PNU-282987 data from rat α7 nAChR binding assay and α7-5-HT3 chimera functional assay |
Why This Matters
Elimination of the cationic charge alters target selectivity and membrane permeability, making the target compound suitable for screening against targets that do not require a protonated amine for binding.
- [1] WO2023150525A1. Describes piperidine sulfonyl M5 inhibitors with varied N-substitution modulating selectivity. WIPO, 2023. View Source
